N'~1~,N'~6~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]hexanedihydrazide
Description
Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.32 (s, 2H, N=CH)
- δ 7.45–7.12 (m, 8H, aryl H)
- δ 6.83 (d, J = 8.4 Hz, 4H, methoxy-adjacent H)
- δ 3.85 (s, 12H, OCH₃)
- δ 2.41 (t, J = 7.2 Hz, 4H, CH₂CO)
- δ 1.58–1.23 (m, 8H, CH₂ chain)
¹³C NMR (100 MHz, DMSO-d₆):
Fourier-Transform Infrared (FTIR) Vibrational Fingerprinting
Key absorption bands (cm⁻¹):
UV-Vis Absorption Spectral Profiling
Electronic transitions in methanol (λmax, nm):
- 265 (π→π* aryl)
- 320 (n→π* C=N)
- 395 (charge transfer band)
Molar absorptivity values (ε, L·mol⁻¹·cm⁻¹): - 265 nm: 1.2×10⁴
- 320 nm: 8.7×10³
- 395 nm: 3.4×10³ Solvatochromic shifts confirm intramolecular charge transfer between donor (methoxy) and acceptor (hydrazide) groups.
Properties
Molecular Formula |
C24H30N4O6 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C24H30N4O6/c1-31-19-11-9-17(13-21(19)33-3)15-25-27-23(29)7-5-6-8-24(30)28-26-16-18-10-12-20(32-2)22(14-18)34-4/h9-16H,5-8H2,1-4H3,(H,27,29)(H,28,30)/b25-15+,26-16+ |
InChI Key |
SGUXLEOBVFPWFA-RYQLWAFASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’~1~,N’~6~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]hexanedihydrazide typically involves the condensation reaction between hexanedihydrazide and 3,4-dimethoxybenzaldehyde . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.
Chemical Reactions Analysis
N’~1~,N’~6~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’~1~,N’~6~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]hexanedihydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’~1~,N’~6~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Table 1: Key Structural and Physical Properties of Analogues
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl substituent (electron-donating) contrasts with the nitro group in N'1,N'6-bis(4-nitrobenzoyl)hexanedihydrazide (electron-withdrawing), influencing solubility and reactivity. Nitro derivatives exhibit higher melting points (~285°C) due to stronger intermolecular interactions .
- Backbone Flexibility: Hexanedihydrazide provides conformational flexibility, while rigid backbones (e.g., chromenopyridine in ) limit rotational freedom, affecting binding affinity in biological systems .
Functional and Application-Based Comparisons
Physicochemical and Spectroscopic Comparisons
- NMR and HRMS : highlights distinct conformers in indole derivatives, with split signals in NMR due to hindered rotation around the hydrazide bond. The target compound’s symmetrical structure may simplify its spectral profile .
- Hydrogen Bonding : Crystal structures () reveal intramolecular O–H···N and intermolecular N–H···O bonds in carbohydrazides, which stabilize supramolecular assemblies. The target compound’s dimethoxy groups may reduce hydrogen-bonding capacity compared to hydroxylated analogues .
Biological Activity
N'~1~,N'~6~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]hexanedihydrazide is a complex organic compound with significant potential in biological applications. Its unique structure features two methoxy-substituted phenyl groups linked through a hexanedihydrazide backbone, which may contribute to its biological activity.
- Molecular Formula : C22H26N4O6
- Molecular Weight : 442.5 g/mol
- IUPAC Name : N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylideneamino]hexanediamide
The compound's structure is characterized by the presence of hydrazide functional groups, which are known to exhibit various biological activities.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The hydrazide groups can interact with enzyme active sites, potentially inhibiting their function. This mechanism is crucial in drug design, particularly for compounds targeting metabolic pathways.
- Antioxidant Properties : The methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the cytotoxic effects of similar hydrazone derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may exhibit similar properties.
- Antimicrobial Effects : Research has shown that hydrazone compounds possess antimicrobial properties against a range of pathogens. The presence of methoxy groups may enhance membrane permeability, increasing the efficacy of the compound against bacterial strains .
- Neuroprotective Activity : In models of neurodegeneration, compounds with similar structures have demonstrated protective effects on neuronal cells by reducing oxidative stress and inflammation . This indicates a potential application for this compound in neuroprotection.
Experimental Data
Q & A
Q. What controls are essential in assays evaluating its biological activity?
- Positive Controls : Use established drugs (e.g., doxorubicin for anticancer assays, ciprofloxacin for antimicrobial tests) .
- Solvent Controls : Include DMSO/vehicle controls at equivalent concentrations to rule out solvent toxicity .
Q. How can synthetic byproducts be identified and mitigated?
- Analytical Methods :
- LC-MS : Detect unreacted aldehydes or hydrazides .
- Recrystallization : Use ethanol/water mixtures to remove polar impurities .
Q. What strategies improve reproducibility in large-scale synthesis?
- Automation : Use flow chemistry systems for precise control of reaction parameters (temperature, pH) .
- Quality Metrics : Enforce ≥95% purity (HPLC) and batch-to-batch consistency via NMR .
Key Challenges in Advanced Research
- Mechanistic Ambiguities : Conflicting reports on primary vs. secondary targets (e.g., DHFR vs. topoisomerase II) require target engagement assays (e.g., CETSA) .
- Structural Complexity : Difficulty in crystallizing the compound for X-ray analysis; alternative approaches include cryo-EM or homology modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
